molecular formula C17H13NO B611728 1(2H)-Isoquinolinone, 3,4-dihydro-6-(2-phenylethynyl)- CAS No. 1092550-36-1

1(2H)-Isoquinolinone, 3,4-dihydro-6-(2-phenylethynyl)-

Cat. No.: B611728
CAS No.: 1092550-36-1
M. Wt: 247.3
InChI Key: BOVJHNHRQNCDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU0240382 is a synthetic organic compound known for its role as a selective positive allosteric modulator of metabotropic glutamate receptor subtype 5. This compound has garnered significant interest in the field of pharmacology due to its potential therapeutic applications, particularly in the treatment of central nervous system disorders .

Scientific Research Applications

VU0240382 has a wide range of scientific research applications, including:

Preparation Methods

The synthesis of VU0240382 involves several steps, starting with the preparation of the core structure, 1,2,3,4-tetrahydroisoquinolin-1-one. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

VU0240382 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: VU0240382 can undergo substitution reactions, particularly at the phenylethynyl group, to form substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

VU0240382 exerts its effects by selectively modulating the activity of metabotropic glutamate receptor subtype 5. It acts as a positive allosteric modulator, enhancing the receptor’s response to its natural ligand, glutamate. This modulation occurs through binding to an allosteric site on the receptor, distinct from the glutamate binding site. The molecular targets and pathways involved include the activation of downstream signaling cascades that regulate various cellular functions .

Comparison with Similar Compounds

VU0240382 is unique among similar compounds due to its selective positive allosteric modulation of metabotropic glutamate receptor subtype 5. Similar compounds include:

VU0240382 stands out due to its unique combination of positive allosteric modulation and intrinsic agonist activity, making it a valuable tool in pharmacological research.

Properties

CAS No.

1092550-36-1

Molecular Formula

C17H13NO

Molecular Weight

247.3

IUPAC Name

6-(2-phenylethynyl)-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C17H13NO/c19-17-16-9-8-14(12-15(16)10-11-18-17)7-6-13-4-2-1-3-5-13/h1-5,8-9,12H,10-11H2,(H,18,19)

InChI Key

BOVJHNHRQNCDEQ-UHFFFAOYSA-N

SMILES

C1CNC(=O)C2=C1C=C(C=C2)C#CC3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VU0240382, VU-0240382, VU 0240382

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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